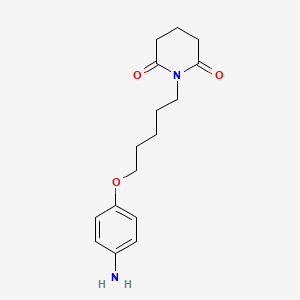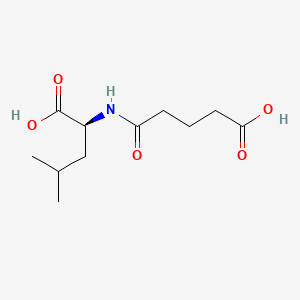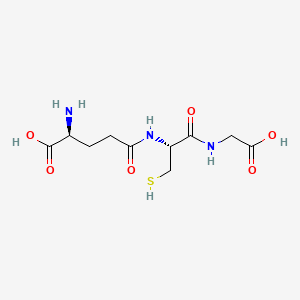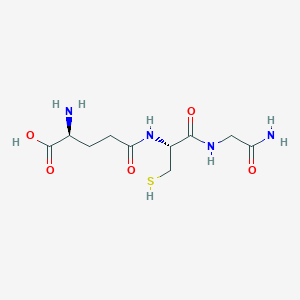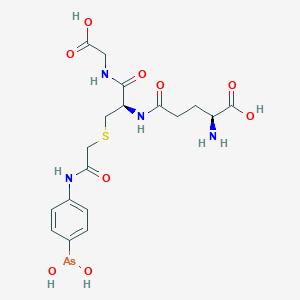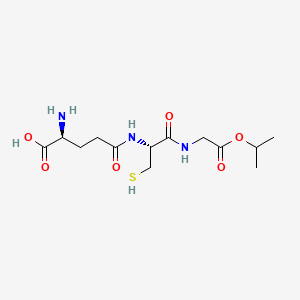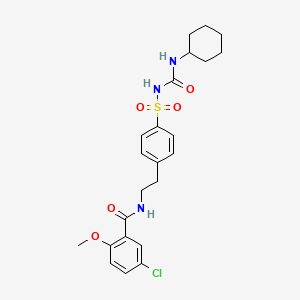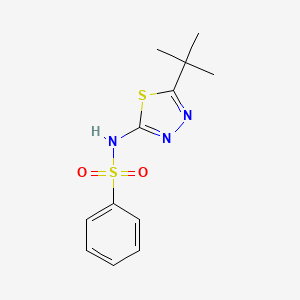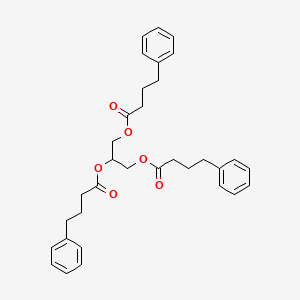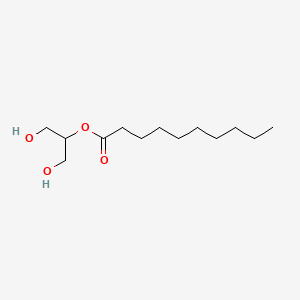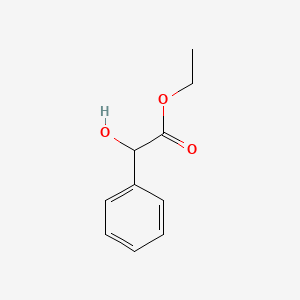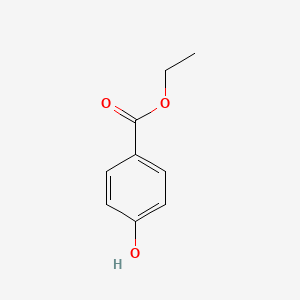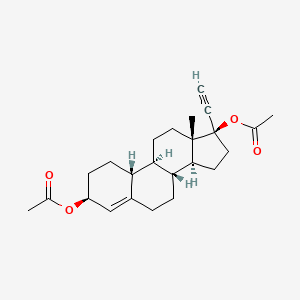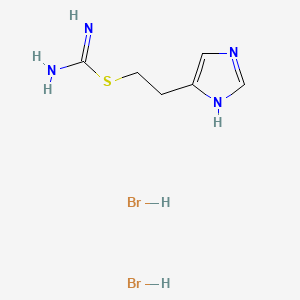
Imetitdihydrogenbromid
Übersicht
Beschreibung
Imetit dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors. It is known for its high affinity, with K values of 0.3 and 2.7 nM for H3 and H4 receptors, respectively . This compound mimics the effect of histamine in triggering shape changes in eosinophils, making it a valuable tool in scientific research .
Wissenschaftliche Forschungsanwendungen
Imetidiumbromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz bei der Synthese anderer Verbindungen verwendet.
Biologie: Untersucht wurden seine Auswirkungen auf Eosinophile und andere Immunzellen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Histaminrezeptoren abzielen.
5. Wirkmechanismus
Imetidiumbromid übt seine Wirkungen aus, indem es an Histamin-H3- und H4-Rezeptoren bindet. Diese Bindung löst eine Kaskade von intrazellulären Ereignissen aus, die zu Veränderungen in der Zellform und -funktion führen . Die molekularen Ziele sind:
Histamin-H3-Rezeptoren: Sind an der Neurotransmitterfreisetzung und -regulation beteiligt.
Histamin-H4-Rezeptoren: Spielen eine Rolle bei der Chemotaxis und Aktivierung von Immunzellen.
Ähnliche Verbindungen:
Histamin: Der natürliche Ligand für H3- und H4-Rezeptoren.
Thioperamid: Ein Antagonist von H3- und H4-Rezeptoren.
Clobenpropit: Ein gemischter Agonist/Antagonist für H3- und H4-Rezeptoren.
Eindeutigkeit von Imetidiumbromid: Imetidiumbromid ist einzigartig aufgrund seiner hohen Selektivität und Potenz für H3- und H4-Rezeptoren. Im Gegensatz zu Histamin, das eine breite Aktivität über alle Histaminrezeptoren hinweg zeigt, zielt Imetidiumbromid spezifisch auf H3- und H4-Rezeptoren ab, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren macht .
Wirkmechanismus
Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of Imetit Dihydrobromide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Imetit Dihydrobromide primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .
Mode of Action
Imetit Dihydrobromide acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.
Biochemical Pathways
Upon binding to the H3 and H4 receptors, Imetit Dihydrobromide mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.
Pharmacokinetics
It is known to be centrally active following systemic administration .
Result of Action
The primary result of Imetit Dihydrobromide’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .
Biochemische Analyse
Biochemical Properties
Imetit dihydrobromide interacts with H3 and H4 histamine receptors, exhibiting high affinity with Ki values of 0.3 and 2.7 nM respectively . It mimics the effect of histamine in triggering a shape change in eosinophils .
Cellular Effects
Imetit dihydrobromide has been shown to influence cell function by interacting with H3 and H4 histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Imetit dihydrobromide involves binding interactions with H3 and H4 histamine receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, Imetit dihydrobromide has been shown to reduce symptoms of allergic rhinitis and the total cough count at a dosage of 2mg/kg
Metabolic Pathways
It is known to interact with H3 and H4 histamine receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with H3 and H4 histamine receptors suggest that it may be transported and distributed in a manner similar to other ligands of these receptors .
Subcellular Localization
Given its interactions with H3 and H4 histamine receptors, it is likely that it localizes to the same subcellular compartments as these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imetit dihydrobromide involves the reaction of 2-(imidazol-4-yl)ethylamine with thiourea, followed by treatment with hydrobromic acid to yield the dihydrobromide salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or ethanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of Imetit dihydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity levels (≥98%).
Analyse Chemischer Reaktionen
Arten von Reaktionen: Imetidiumbromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es in das entsprechende Amin umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Imidazolring.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Lösungsmittel: Wasser, Ethanol, Dichlormethan
Hauptprodukte:
Oxidationsprodukte: Sulfoxide, Sulfone
Reduktionsprodukte: Amine
Substitutionsprodukte: Verschiedene substituierte Imidazol-Derivate
Vergleich Mit ähnlichen Verbindungen
Histamine: The natural ligand for H3 and H4 receptors.
Thioperamide: An antagonist of H3 and H4 receptors.
Clobenpropit: A mixed agonist/antagonist for H3 and H4 receptors.
Uniqueness of Imetit Dihydrobromide: Imetit dihydrobromide is unique due to its high selectivity and potency for H3 and H4 receptors. Unlike histamine, which has broad activity across all histamine receptors, Imetit dihydrobromide specifically targets H3 and H4 receptors, making it a valuable tool for studying these receptors’ specific roles .
Eigenschaften
CAS-Nummer |
32385-58-3 |
|---|---|
Molekularformel |
C6H11BrN4S |
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C6H10N4S.BrH/c7-6(8)11-2-1-5-3-9-4-10-5;/h3-4H,1-2H2,(H3,7,8)(H,9,10);1H |
InChI-Schlüssel |
FIXBOCUGFDYGEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCSC(=N)N.Br.Br |
Kanonische SMILES |
C1=C(NC=N1)CCSC(=N)N.Br |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Imetit Dihydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


